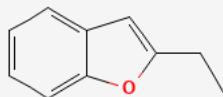


Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbenzofuran**


Cat. No.: **B194445**

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **2-Ethylbenzofuran** (CAS No: 3131-63-3), a versatile intermediate in the pharmaceutical and fragrance industries. [1][2] The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Properties

- Chemical Name: **2-Ethylbenzofuran**[2][3]
- Molecular Formula: **C₁₀H₁₀O**[3][4][5]
- Molecular Weight: **146.19 g/mol** [3][4]

- Structure:

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **2-Ethylbenzofuran**.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Ethylbenzofuran** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.55 - 7.45	m	-	2H	Aromatic H (C4, C7)
7.25 - 7.15	m	-	2H	Aromatic H (C5, C6)
6.35	s	-	1H	Furan H (C3)
2.80	q	7.6	2H	-CH ₂ -
1.30	t	7.6	3H	-CH ₃

Data is compiled and interpreted based on typical chemical shifts for benzofuran derivatives and ethyl groups.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylbenzofuran** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Carbon Assignment
160.5	C2
154.8	C7a
128.8	C3a
123.5	C5
122.4	C6
120.5	C4
111.0	C7
101.2	C3
21.5	-CH ₂ -
12.0	-CH ₃

Data is compiled and interpreted based on spectral databases and known values for similar structures.[\[6\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Ethylbenzofuran**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2975 - 2850	Medium	C-H Stretch	Aliphatic C-H (-CH ₂ , -CH ₃)
1610, 1580, 1450	Strong	C=C Stretch	Aromatic Ring
1250	Strong	C-O-C Asymmetric Stretch	Aryl Ether (Furan)
750	Strong	C-H Out-of-plane Bend	Ortho-disubstituted Benzene

Data is based on characteristic infrared absorption frequencies for functional groups.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (Electron Ionization)

Table 4: Key Mass Spectrometry Data for **2-Ethylbenzofuran (EI)**

m/z	Relative Intensity	Assignment
146	High	[M] ⁺ (Molecular Ion)
131	High (Base Peak)	[M-CH ₃] ⁺
118	Moderate	[M-C ₂ H ₄] ⁺
103	Moderate	[M-CH ₃ -CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[\[3\]](#)[\[4\]](#)

Experimental Protocols

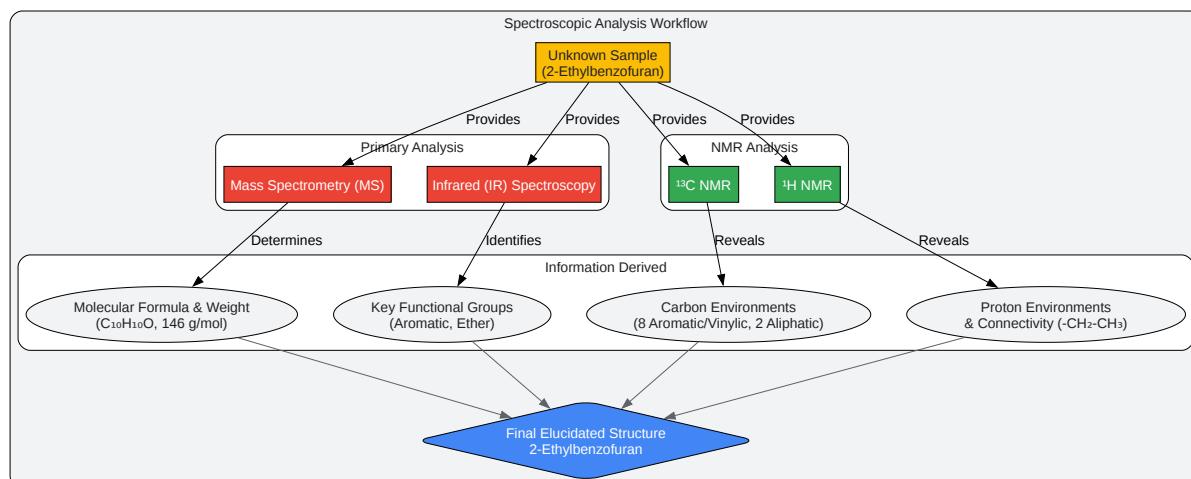
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Ethylbenzofuran** in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).[\[9\]](#)
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Filtering: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[\[9\]](#)[\[10\]](#)
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz for ^1H).[\[11\]](#) For ^{13}C NMR, a larger number of scans may be necessary due to the low natural abundance of the ^{13}C isotope.[\[12\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **2-Ethylbenzofuran** is an oil, the spectrum can be obtained from a thin film.[\[2\]](#)[\[13\]](#) Place one to two drops of the pure liquid sample onto a polished salt plate (e.g., NaCl or KBr).[\[8\]](#)[\[13\]](#)
- Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.
- Acquisition: Place the "sandwich" plate assembly in the sample holder of the FT-IR spectrometer.
- Data Collection: Record the spectrum, typically in the range of $4000\text{-}600\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.[\[14\]](#)

- Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.[14][15]
- Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[14][15]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z .[14]

Logical Workflow for Spectral Interpretation

The structural elucidation of an unknown compound like **2-Ethylbenzofuran** is a systematic process where data from various spectroscopic techniques are integrated to build a complete molecular picture.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **2-Ethylbenzofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Ethylbenzofuran | 3131-63-3 [chemicalbook.com]
- 3. Ethyl-2-benzofuran [webbook.nist.gov]
- 4. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl-2-benzofuran [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. webassign.net [webassign.net]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194445#2-ethylbenzofuran-spectroscopic-data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com